

# physical and chemical properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 2-amino-6-fluoro-3-nitrobenzoate*

Cat. No.: *B1323410*

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## An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-amino-6-fluoro-3-nitrobenzoate** is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, fluoro, and nitro functional groups on a benzoate scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound.

### Core Physical and Chemical Properties

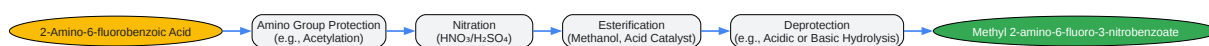
A summary of the key physical and chemical properties of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
CAS Number	346691-23-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	214.15 g/mol	[1]
Appearance	Solid	[1][2]
Melting Point	93-95 °C	
Boiling Point	360.9 ± 42.0 °C at 760 mmHg	
Purity	Typically ≥97%	[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature or 4°C for long-term storage.	[2]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A likely approach involves the nitration of a suitable precursor followed by functional group manipulation.

A potential synthetic pathway could start from 2-amino-6-fluorobenzoic acid. The synthesis would proceed through the protection of the amino group, followed by nitration, esterification, and finally deprotection.



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**Caption:** Proposed synthesis workflow for **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.

## Experimental Protocol (Hypothetical)

### Step 1: Acetylation of 2-amino-6-fluorobenzoic acid

- Dissolve 2-amino-6-fluorobenzoic acid in glacial acetic acid.
- Add acetic anhydride and heat the mixture under reflux for a specified period.
- Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.
- Filter, wash with cold water, and dry the product.

### Step 2: Nitration of 2-acetamido-6-fluorobenzoic acid

- Dissolve the acetylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
- Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.
- Stir the reaction mixture for a few hours at low temperature.
- Pour the mixture onto crushed ice to precipitate the nitrated product.
- Filter, wash thoroughly with cold water to remove residual acid, and dry.

### Step 3: Esterification of 2-acetamido-6-fluoro-3-nitrobenzoic acid

- Suspend the nitrated product in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture under reflux until the reaction is complete (monitored by TLC).
- Cool the mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a mild base and extract the ester with a suitable organic solvent.
- Dry the organic layer and evaporate the solvent to obtain the crude ester.

#### Step 4: Deprotection of Methyl 2-acetamido-6-fluoro-3-nitrobenzoate

- Dissolve the ester in a suitable solvent (e.g., ethanol).
- Add an aqueous acid (e.g., HCl) and heat the mixture under reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize with a base to precipitate the final product.
- Filter, wash with water, and dry to yield **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.

## Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual reagents.



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**Caption:** General purification and characterization workflow.

#### Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.
- If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

## Spectroscopic Data

Direct experimental spectroscopic data for **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is not readily available in public databases. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm), with their chemical shifts and coupling constants influenced by the electronic effects of the amino, fluoro, and nitro substituents. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester group will be the most upfield signal (around 52 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

- N-H stretching: Two bands in the region of 3300-3500 cm<sup>-1</sup> corresponding to the primary amine.
- C=O stretching: A strong absorption around 1700-1730 cm<sup>-1</sup> for the ester carbonyl group.
- NO<sub>2</sub> stretching: Two strong bands around 1520-1560 cm<sup>-1</sup> (asymmetric) and 1345-1385 cm<sup>-1</sup> (symmetric) for the nitro group.
- C-F stretching: A strong absorption in the region of 1000-1400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 214.15$ ). The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways could involve the loss of the methoxy group ( $-OCH_3$ ) from the ester, the loss of the nitro group ( $-NO_2$ ), or cleavage of the ester group. Predicted collision cross-section data for various adducts are available in public databases.[3]

## Reactivity and Stability

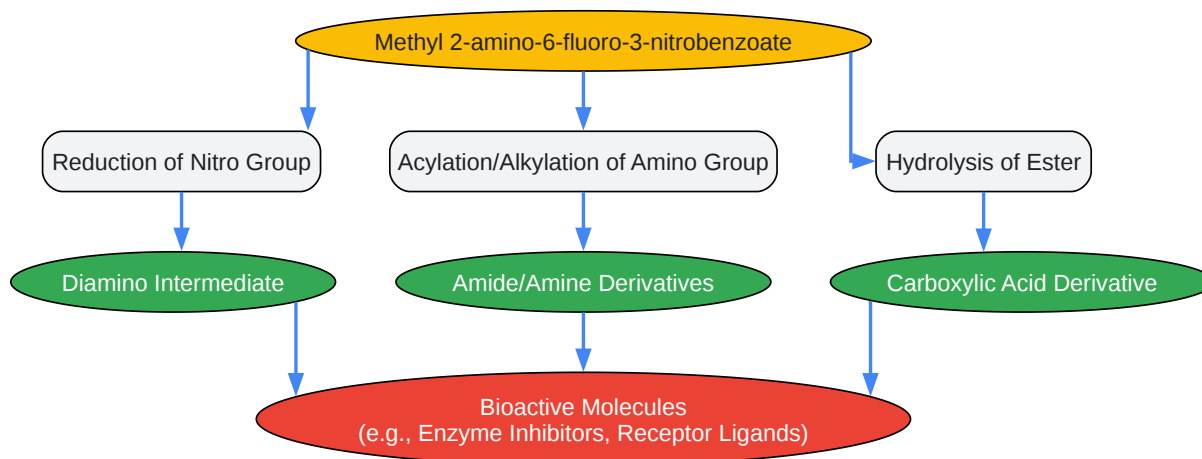
The chemical reactivity of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is dictated by its functional groups.

- **Amino Group:** The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a route to further derivatization.
- **Aromatic Ring:** The aromatic ring is substituted with both electron-donating (amino) and electron-withdrawing (nitro, ester, fluoro) groups, which will direct the regioselectivity of further electrophilic aromatic substitution reactions. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The overall reactivity of the ring towards electrophilic substitution is likely to be reduced due to the presence of multiple electron-withdrawing groups.[4]
- **Ester Group:** The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

The presence of the strong carbon-fluorine bond generally enhances the metabolic and thermal stability of the molecule.[5] However, the stability of nitroaromatic compounds in certain analytical systems, such as reversed-phase liquid chromatography, can be variable.[6]

## Applications in Drug Development

**Methyl 2-amino-6-fluoro-3-nitrobenzoate** is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for diverse chemical transformations.



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**Caption:** Potential derivatization pathways for drug discovery.

The fluorinated nitroaromatic scaffold is found in various compounds investigated for their therapeutic potential. For instance, related nitroaromatic compounds have been explored as intermediates in the synthesis of anticancer agents and other bioactive molecules.[7][8] The introduction of fluorine is a well-established strategy to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[9]

## Conclusion

**Methyl 2-amino-6-fluoro-3-nitrobenzoate** is a key chemical intermediate with significant potential for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic and purification strategy, and an outline of its potential applications. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on analogous compounds and established chemical principles, serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.

Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

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